molecular formula C15H20BNO2 B1593158 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 683229-61-0

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No. B1593158
CAS RN: 683229-61-0
M. Wt: 257.14 g/mol
InChI Key: MCCCOWZSGBKRCG-UHFFFAOYSA-N
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Description

“1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound with the empirical formula C18H29BN2O2 . It has a molecular weight of 316.25 .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring substituted with a methyl group and a tetramethyl-dioxaborolane group . The exact 3D structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 308.3±15.0 °C at 760 mmHg . The compound has a molar refractivity of 58.3±0.5 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and related compounds are primarily used as intermediates in organic synthesis. They are synthesized through various chemical reactions, such as substitution reactions, and their structures are typically confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings and confirmed their structures using these methods. The molecular structures of these compounds are also calculated and analyzed using density functional theory (DFT) and compared with X-ray diffraction values, showing consistency between DFT-optimized structures and crystal structures determined by single crystal X-ray diffraction (Huang et al., 2021).

Vibrational Properties and Molecular Conformation

The vibrational properties and molecular conformations of these compounds are also studied in detail. Wu et al. (2021) conducted research on the vibrational properties of similar compounds, providing reliable vibrational assignments based on characteristic vibrational absorption bands. Their research included DFT and TD-DFT calculations for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential, which contribute to understanding the physicochemical properties of the compounds (Wu et al., 2021).

Fluorescent Probe Development

This chemical is also used in the development of fluorescent probes. For example, You-min (2014) synthesized a novel near-infrared fluorescence probe using a compound involving indole, demonstrating its application in detecting and imaging activities. Such probes are valuable in various fields, including biochemistry and medical diagnostics (You-min, 2014).

Antimicrobial Activity

Compounds containing 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole have been explored for their antimicrobial activity. For instance, El-Sayed et al. (2011) synthesized new indole derivatives and tested their antimicrobial activity against various microorganisms, including Aspergillus Niger and Escherichia coli. Some of these compounds showed potent antibacterial activity, indicating their potential use in developing new antimicrobial agents (El-Sayed et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-10-17(5)13-9-7-6-8-11(12)13/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCCOWZSGBKRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630111
Record name 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

683229-61-0
Record name 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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